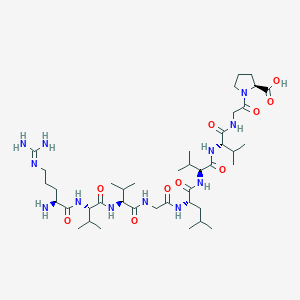![molecular formula C15H10N2O6 B12597368 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid CAS No. 917614-71-2](/img/structure/B12597368.png)
3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid is an organic compound with the molecular formula C15H9NO6 It is a derivative of benzoic acid, featuring nitro groups and a phenyl ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid typically involves the nitration of a suitable precursor, such as 2-[2-(4-nitrophenyl)ethenyl]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas, palladium on carbon, and other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The major products are the corresponding amino derivatives.
Substitution: Depending on the substituent introduced, various substituted benzoic acid derivatives can be formed.
Scientific Research Applications
3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The phenyl ethenyl substituent can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- 3-Nitrophenylacetic acid
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry set it apart from other similar compounds .
Properties
CAS No. |
917614-71-2 |
|---|---|
Molecular Formula |
C15H10N2O6 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
3-nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-15(19)13-2-1-3-14(17(22)23)12(13)9-6-10-4-7-11(8-5-10)16(20)21/h1-9H,(H,18,19) |
InChI Key |
BVQPLXPXVIIZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)
![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)

![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)

![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)



![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
